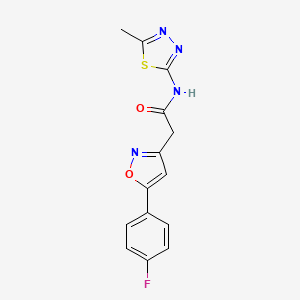

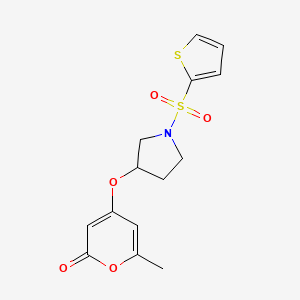

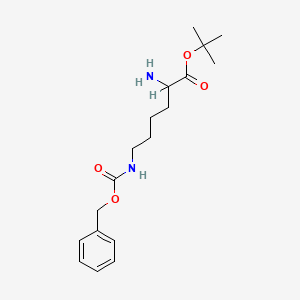

![molecular formula C11H12ClN3OS B2502705 3-[(5-chloro-2-methylanilino)methyl]-2-thioxotetrahydro-4H-imidazol-4-one CAS No. 437710-50-4](/img/structure/B2502705.png)

3-[(5-chloro-2-methylanilino)methyl]-2-thioxotetrahydro-4H-imidazol-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-[(5-chloro-2-methylanilino)methyl]-2-thioxotetrahydro-4H-imidazol-4-one" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological activities, including antitumor, antihypertensive, and various other pharmacological effects .

Synthesis Analysis

The synthesis of imidazole derivatives can be complex, involving multi-step reactions. For instance, the synthesis of 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones, which share a similar core structure to the compound , was reported to have potential antitumor activities . Another related synthesis involves a three-component cyclocondensation to access fused imidazolium salts . Additionally, a one-pot three-component synthesis method has been described for the efficient creation of 2-thiohydantoins, which are structurally related to the compound of interest .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial for their biological activity. For example, the crystal structure of a related compound, 2-(4-Chlorophenyl)-3-(phenylamino)-5-(thiophen-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one, was determined using single-crystal X-ray diffraction, revealing a planar arrangement of the rings and specific dihedral angles . Such structural elucidation is essential for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions, which are important for their biological function and for the synthesis of more complex molecules. For instance, the reaction of benzimidinium chloride with dimethyl acetylenedicarboxylate to afford different imidazole derivatives has been reported, demonstrating the versatility of these compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The experimental and theoretical techniques, including FT-IR, FT-Raman, NMR, and DFT calculations, have been used to investigate these properties for a compound acting as an alpha-2-imidazoline receptor agonist . These studies provide insights into the behavior of these compounds under different conditions and their potential interactions with biological systems.

科学的研究の応用

Synthesis and Chemical Properties

- A study by Klásek et al. (2010) explored the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with alkyl or aryl isothiocyanates, leading to the synthesis of novel compounds like 2-thioxoimidazolidine-oxindoles and imidazoline-2-thiones, closely related to the chemical structure (Klásek, Lyčka, Mikšík, & Růžička, 2010).

Biological Activities

- The research by Huang et al. (2009) synthesized new 2-thio-4-imidazolinones with chiral carbon and investigated their biological activities, including growth inhibition of barnyard grass and fungicidal effects against various pathogens (Huang et al., 2009).

- A study by Andreani et al. (2005) synthesized new derivatives of imidazolinones and evaluated their potential as antitumor agents, with two derivatives showing promising results in blocking colon adenocarcinoma HT-29 in mitosis (Andreani et al., 2005).

- Huang et al. (2007) created novel imidazolinone derivatives containing sulfur, which exhibited fungicidal activities against several pathogens and growth inhibition of certain plants (Huang, Liu, Yang, & Ding, 2007).

Synthesis Techniques

- The work by Kamila, Ankati, & Biehl (2011) involved microwave-assisted synthesis of hydantoin derivatives and their conversion to arylidene-4H-imidazoles, demonstrating advanced techniques in synthesizing compounds related to the chemical in focus (Kamila, Ankati, & Biehl, 2011).

Antimicrobial Activity

- The study by Nguyen et al. (2019) explored the synthesis of imidazole compounds and evaluated their antimicrobial activities against various bacterial strains, showing the potential use of related compounds in combating microbial infections (Nguyen, Dinh, Nguyen, Le, & Nguyen, 2019).

特性

IUPAC Name |

3-[(5-chloro-2-methylanilino)methyl]-2-sulfanylideneimidazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3OS/c1-7-2-3-8(12)4-9(7)14-6-15-10(16)5-13-11(15)17/h2-4,14H,5-6H2,1H3,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCZOJHPARKAKTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NCN2C(=O)CNC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(5-chloro-2-methylanilino)methyl]-2-thioxotetrahydro-4H-imidazol-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

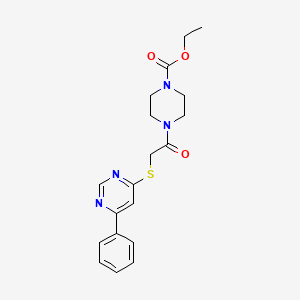

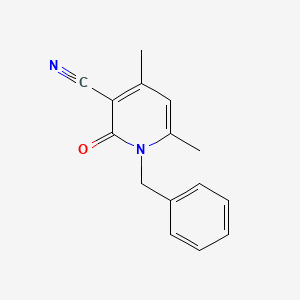

![2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2502624.png)

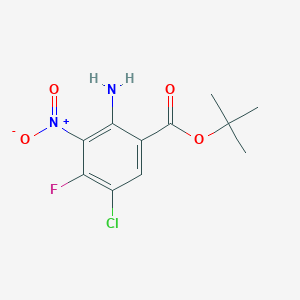

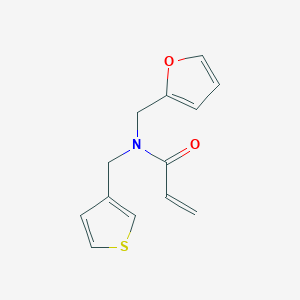

![N-[(3-Propan-2-yloxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2502629.png)

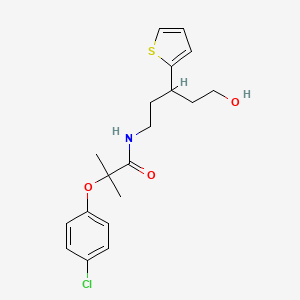

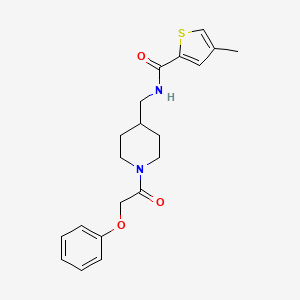

![7-Methoxy-5-(4-methoxyphenyl)-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2502636.png)

![2-Chloro-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]propanamide](/img/structure/B2502637.png)